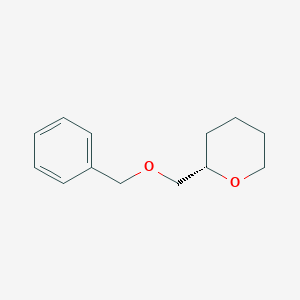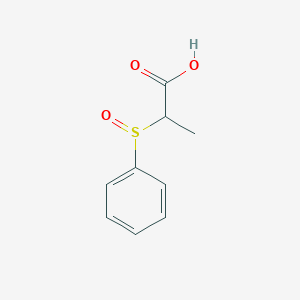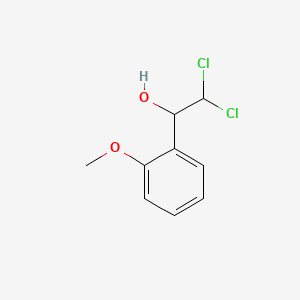
2,2-Dichloro-1-(2-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Cl2O2 It is a chlorinated derivative of 1-(2-methoxyphenyl)ethanol, characterized by the presence of two chlorine atoms at the 2,2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol typically involves the chlorination of 1-(2-methoxyphenyl)ethanol. One common method is the reaction of 1-(2-methoxyphenyl)ethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(2-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(2-methoxyphenyl)acetone.
Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethane.
Substitution: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethers or esters.
Applications De Recherche Scientifique
2,2-Dichloro-1-(2-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(3-methoxyphenyl)ethanol
- 2,2-Dichloro-1-(2-chloro-5-methoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-methoxyphenyl)ethanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the chlorine atoms can result in distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10Cl2O2 |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
Clé InChI |
ZMGDFBRQSPJGAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


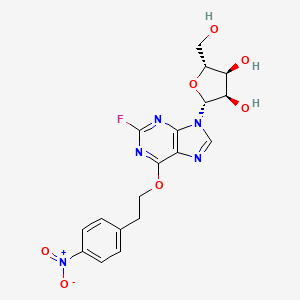
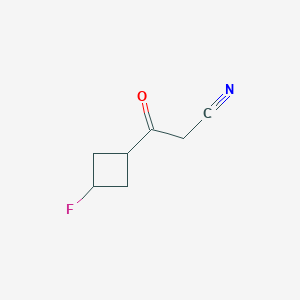

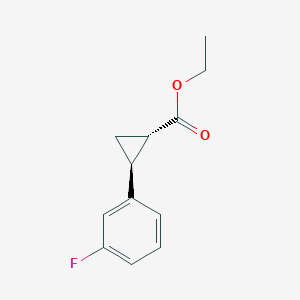
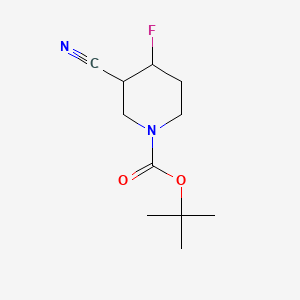
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
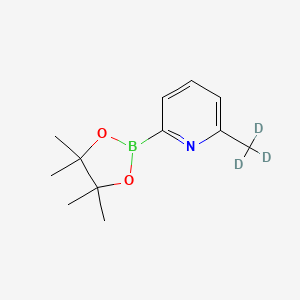

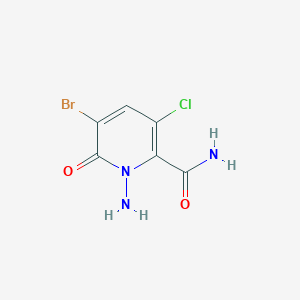
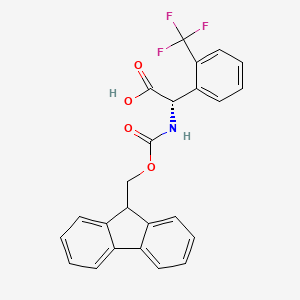
![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
